Ethyl mandelate

Übersicht

Beschreibung

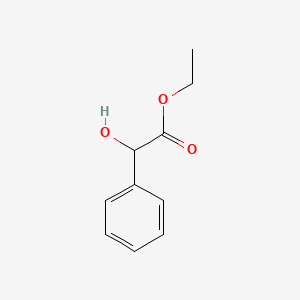

Ethyl mandelate is an organic compound with the molecular formula C10H12O3. It is an ester derived from mandelic acid and ethanol. This compound is known for its pleasant aroma and is used in various chemical and industrial applications. This compound is also referred to as ethyl α-hydroxyphenylacetate or mandelic acid ethyl ester .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl mandelate can be synthesized through the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing mandelic acid with ethanol and the acid catalyst, followed by purification through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance efficiency and reduce costs. One such method employs the co-immobilization of short-chain dehydrogenase/reductase and glucose dehydrogenase on silica gel. This dual-enzyme system catalyzes the conversion of ethyl benzoylformate to this compound with high enantiomeric excess and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl mandelate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mandelic acid or benzoylformic acid.

Reduction: Reduction of this compound can yield this compound alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Mandelic acid, benzoylformic acid.

Reduction: this compound alcohol.

Substitution: Various substituted mandelate derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl mandelate is recognized as a crucial chiral building block in the synthesis of pharmaceuticals. Its enantiomers, Ethyl (R)-(-)-mandelate and Ethyl (S)-(+)-mandelate, enhance the efficacy and selectivity of drug formulations. The ability to create optically active compounds is vital for developing medications that target specific biological pathways effectively.

Case Study: Chiral Drugs Synthesis

A study demonstrated that this compound can be utilized in synthesizing chiral drugs such as beta-blockers and anti-inflammatory agents. The stereochemistry provided by this compound allows for the production of drugs with improved therapeutic profiles while minimizing side effects .

Flavor and Fragrance Industry

This compound is employed as a flavoring agent due to its pleasant aroma and taste. It is widely used in food products and cosmetics to enhance sensory experiences.

Data Table: Flavor Profiles

| Compound | Aroma Profile | Applications |

|---|---|---|

| Ethyl (R)-(-)-mandelate | Sweet, fruity | Food products, perfumes |

| Ethyl (S)-(+)-mandelate | Floral, fresh | Cosmetics, air fresheners |

Chiral Resolution

Chiral resolution is a critical application of this compound, allowing chemists to separate enantiomers from racemic mixtures. This process is essential for producing optically active substances that are often more effective in biological systems.

Case Study: Enantiomer Separation

Research has shown that using this compound in chiral resolution can achieve high enantiomeric purity. For instance, a study reported that utilizing this compound facilitated the separation of enantiomers with over 95% purity in less than 24 hours .

Organic Synthesis

In organic synthesis, this compound serves as a key reagent for creating complex molecules. Its role as a versatile intermediate allows chemists to explore various synthetic pathways.

Data Table: Synthetic Routes

| Reaction Type | Reagents Involved | Yield (%) |

|---|---|---|

| Esterification | Ethanol + Mandelic Acid | 85 |

| Aminolysis | Ethyl (S)-(+)-mandelate + Amine | 90 |

| Hydrolysis | This compound + Water | 98 |

Biochemical Studies

This compound is utilized in biochemical research to study enzyme activity and metabolic pathways. Its ability to interact with various enzymes provides insights into biological processes.

Case Study: Enzyme Interaction

A notable study investigated the hydrolysis of this compound by lipases from different sources. The results indicated that the rate of hydrolysis varied significantly depending on the enzyme used, showcasing the compound's utility in enzyme kinetics research .

Wirkmechanismus

The mechanism of action of ethyl mandelate involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic reactions, this compound can be hydrolyzed by esterases to produce mandelic acid and ethanol. The molecular pathways involved include the cleavage of the ester bond and subsequent oxidation or reduction reactions. Enzymes such as mandelate racemase and mandelate dehydrogenase play crucial roles in these processes .

Vergleich Mit ähnlichen Verbindungen

- Methyl mandelate

- Propyl mandelate

- Mandelic acid

- Benzoylformic acid

- Phenylglycolic acid

This compound stands out due to its balanced properties, making it suitable for a variety of applications in research and industry.

Biologische Aktivität

Ethyl mandelate, the ethyl ester of mandelic acid, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, enzymatic hydrolysis, and potential applications in cancer therapy, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and exists as a chiral molecule with two enantiomers. Its structure consists of an ethyl group attached to a mandelic acid moiety, which includes a hydroxyl group and a carboxylic acid group. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, derivatives synthesized from this compound were tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| F3 | Staphylococcus aureus | 8 |

| F4 | Escherichia coli | 4 |

| 2F | Candida albicans | 32 |

These results suggest that certain structural modifications of this compound can enhance its efficacy against both gram-positive and gram-negative bacteria .

Enzymatic Hydrolysis

The hydrolysis of this compound has been studied extensively, particularly concerning its interactions with lipases. Research indicates that the hydrolysis rate can vary significantly based on the enzyme used and the conditions applied. For example, pig liver lipase was utilized in experiments demonstrating that the hydrolysis of this compound led to the production of mandelic acid, which has implications for its metabolic pathways and potential therapeutic uses .

Cancer Therapy Applications

This compound's derivatives, particularly methenamine mandelate, have been investigated for their potential in cancer therapy. A study highlighted the formulation of pH-sensitive nanoparticles containing methenamine mandelate and sodium bicarbonate. These nanoparticles demonstrated:

- Cell Cycle Arrest : Induced by the release of formaldehyde in acidic environments.

- Inhibition of Cell Growth : Significant effects observed in MCF-7 xenograft tumor models.

- Apoptosis Induction : Resulting from DNA damage caused by formaldehyde release.

This research indicates a promising avenue for repurposing existing compounds like methenamine mandelate for innovative cancer treatments .

Case Studies

- Antibacterial Efficacy : A study synthesized several 1,3,4-oxadiazole derivatives from this compound and evaluated their antimicrobial activities. Compounds derived from this compound showed remarkable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values as low as 4 μg/mL .

- Enzymatic Studies : Another investigation focused on the hydrolysis rates of different esters, including this compound. The findings revealed that variations in alkyl groups significantly affected hydrolysis efficiency, suggesting potential applications in drug design where controlled release is critical .

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057829 | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

774-40-3, 4358-88-7, 10606-72-1 | |

| Record name | (±)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL MANDELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ethyl mandelate has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol. []

A: Yes, research has explored the infrared absorption of this compound in the solid state, particularly in the 3μ region, which covers the OH and CH fundamentals. This data provides insights into the association behavior of the molecule in the condensed state. []

A: this compound serves as a versatile building block in organic synthesis. It acts as a benzoyl anion equivalent, enabling the formation of alkyl aryl ketones through deprotonation-alkylation followed by flash vacuum pyrolysis. [] Additionally, it can be used as a starting material in the synthesis of pemoline-d5, a metabolic probe used in hyperactivity research. []

A: this compound plays a crucial role in developing chiral 5-deazaflavin derivatives used for asymmetric reduction reactions. For instance, it's a key component in synthesizing optically active furanoids with cytosine-, adenine-, and nicotinamide-like moieties. These derivatives are capable of transforming ethyl phenylglyoxylate into optically active this compound. [, ]

A: Yes, this compound is a valuable substrate for studying enzyme activity. Researchers have investigated the hydrolysis of this compound by Candida cylindracea lipase (CCL) in microemulsions. This research explores the enzyme's catalytic activity and enantioselectivity in non-conventional reaction media. []

A: this compound is frequently used as a model substrate to investigate enzyme kinetics. Studies have focused on the lipase-catalyzed transesterification of this compound in n-butanol, examining the impact of factors like water content, temperature, and substrate concentration on the reaction rate and enantioselectivity. []

A: Researchers have explored the enantioselective hydrolysis of this compound in ionic liquids using various enzymes. This research highlights the potential of ionic liquids as alternative solvents in biocatalytic reactions and investigates the impact of ionic liquid concentration on enzyme activity and enantioselectivity. []

A: Upon prolonged storage, this compound can form a crystalline molecular compound with mandelic acid in a 1:1 ratio. This phenomenon highlights the potential for intermolecular interactions and the need to consider storage conditions for long-term stability. []

A: Yes, computer simulations have been used to understand the stereospecific hydrolysis of this compound by the hyperthermophilic acylpeptide esterase APE 1547. These simulations provide insights into the molecular basis of enzyme-substrate interactions and the factors governing enantioselectivity. []

A: Studies have investigated the effect of modifying the ester group of mandelic acid, comparing this compound to other esters like methyl and butyl esters. These modifications impact properties such as reactivity, enantioselectivity in enzymatic reactions, and even biological activities like mosquito repellency. [, , ]

A: Research using (R,S)-2-chloromandelates as model substrates revealed that the leaving alcohol group significantly influences the enzymatic activity and enantioselectivity of SNSM-87 in biphasic media. This study provides valuable insights into the structure-enantioselectivity relationships of this enzyme. []

A: Gas chromatography, particularly with permethylated cyclodextrin chiral stationary phases, has proven effective for separating and analyzing the enantiomers of this compound and related compounds. This technique allows for the determination of enantiomeric purity and provides insights into the chiral recognition mechanisms involved. []

A: While this compound has proven valuable in diverse applications, researchers continue to explore alternatives and substitutes. For example, 1,3-dioxolan-4-ones, readily derived from α-hydroxy acids, have emerged as potential replacements for this compound as acyl anion equivalents. These compounds offer advantages like requiring less strong base and exhibiting better reactivity with certain electrophiles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.